methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate

Description

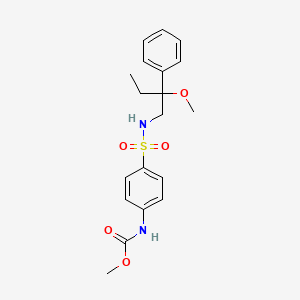

Methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative featuring a sulfamoylphenyl backbone substituted with a 2-methoxy-2-phenylbutyl group. Carbamates are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and corrosion inhibitors, owing to their stability and bioactivity. This compound’s structure integrates a carbamate ester (-O-CO-NH2) and a sulfonamide (-SO2-NH-) moiety, which are critical for interactions with biological targets or material surfaces.

Properties

IUPAC Name |

methyl N-[4-[(2-methoxy-2-phenylbutyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c1-4-19(26-3,15-8-6-5-7-9-15)14-20-27(23,24)17-12-10-16(11-13-17)21-18(22)25-2/h5-13,20H,4,14H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNBHKUASPENJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route and reaction conditions can vary, but generally involve the use of reagents such as carbamates, sulfamoyl chlorides, and methoxy-phenylbutyl derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate may possess significant biological activities, particularly:

- Antibacterial Properties : The sulfonamide moiety is known for its antibacterial effects, commonly utilized in various antibiotics.

- Antimicrobial and Antifungal Effects : Similar carbamate derivatives have shown potential antimicrobial and antifungal activities, suggesting that this compound may also exhibit such properties.

Table 1: Comparison of Biological Activities

Pharmacological Investigations

The pharmacological potential of this compound is being explored through various interaction studies with biological targets:

- Targeted Cancer Therapy : Due to its structural similarities with compounds known for anticancer activity, it is hypothesized that this compound may interact with cancer cell pathways, potentially leading to cytotoxic effects.

- Mechanism of Action Studies : Understanding how this compound interacts at the molecular level can provide insights into its therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the applications of similar compounds in medicinal chemistry:

- Antitumor Activity : Research has shown that compounds containing sulfonamide structures exhibit cytotoxic activity against various human cancer cell lines, including colon and breast cancer .

- Chemical Transformations : this compound can undergo transformations typical of carbamate compounds, which may lead to novel derivatives with enhanced properties.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC)

Structural Differences :

- Substituent Variation : TSPC replaces the 2-methoxy-2-phenylbutyl group with a thiazol-2-yl ring, introducing heterocyclic aromaticity.

Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)

Structural Differences :

- Fenoxycarb features a phenoxyphenoxyethyl chain instead of the sulfamoylphenyl group, emphasizing pesticidal activity via juvenile hormone mimicry .

Methyl N-4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate

Structural Similarities :

Data Table: Key Properties of Comparable Carbamates

Research Findings and Mechanistic Insights

- TSPC : Exhibits 89% synthesis yield under optimized conditions (60°C, 1 hour) and demonstrates corrosion inhibition via adsorption on steel surfaces, forming protective sulfonamide-thiazol films .

- Fenoxycarb: Acts as a juvenile hormone analog, disrupting insect metamorphosis by binding to hormone receptors .

- Target Compound : The methoxy-phenylbutyl group may confer steric hindrance, reducing hydrolysis rates compared to TSPC’s thiazol derivative. Its sulfamoyl group could enable hydrogen bonding in biological or material interfaces.

Biological Activity

Methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H22N2O4S

- Molecular Weight : 342.43 g/mol

The presence of a sulfamoyl group and a methoxyphenyl moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds with sulfamoyl groups can exhibit various biological activities, including:

- Enzyme Inhibition : Sulfamoyl derivatives have been shown to inhibit enzymes such as carbonic anhydrase and certain proteases, which are crucial in various physiological processes.

- Antitumor Activity : Some studies suggest that similar carbamate derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antitumor | Potential to inhibit tumor cell proliferation through apoptosis induction. |

| Antimicrobial | Possible activity against specific bacterial strains due to structural similarity to known antibiotics. |

| Enzyme Inhibition | Inhibition of key metabolic enzymes involved in disease processes. |

Case Studies and Research Findings

- Antitumor Activity

- Enzyme Inhibition

- Antimicrobial Properties

Q & A

Q. What are the recommended synthetic routes for methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate?

Methodological Answer: The synthesis involves sequential protection, sulfonation, and carbamate coupling:

Amine Protection : Start with an aniline derivative. Protect the amine using acetic anhydride/glacial acetic acid under basic conditions (e.g., sodium acetate) at ambient temperature .

Sulfonation : React the protected amine with chlorosulfonic acid at 60°C to form the sulfonyl chloride intermediate .

Sulfamoyl Coupling : Introduce the 2-methoxy-2-phenylbutyl amine moiety via nucleophilic substitution or coupling agents.

Carbamate Formation : React the free hydroxyl group on the phenyl ring with methyl chloroformate in the presence of a base (e.g., K₂CO₃) at 0°C to room temperature .

Example Reaction Conditions:

| Step | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Amine protection | AcOH, Ac₂O, NaOAc, RT, 1h | 85% | |

| 2 | Sulfonation | ClSO₃H, 60°C, 1h | 89% | |

| 3 | Carbamate formation | Methyl chloroformate, K₂CO₃, 0°C→RT | 75% |

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

- FT-IR : Identify carbamate (C=O stretch ~1700 cm⁻¹), sulfonamide (S=O stretches ~1350 and 1150 cm⁻¹), and aromatic C-H bonds .

- NMR :

- Mass Spectrometry (MS) : Confirm molecular weight via [M+H]⁺ peaks. For example, a related sulfonamide showed [M+H]⁺ at m/z 468.06 .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX or WinGX .

Q. What solvent systems are optimal for crystallization?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (acetone, DMF) or mixtures (e.g., EtOAc/hexane). Evidence from similar carbamates suggests acetone as a viable solvent .

- Hydrogen Bonding : Analyze crystal packing using graph-set notation (e.g., Etter’s rules) to predict hydrogen-bond-driven aggregation .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data for sulfamoyl carbamates?

Methodological Answer:

- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy group position) and correlate with activity. For example, sulfonamide derivatives showed enhanced antibacterial activity with electron-withdrawing groups .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., carbonic anhydrase) .

Q. What computational methods predict intermolecular interactions in crystal structures?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electrostatic potential (MEP) and HOMO-LUMO gaps .

- Hydrogen-Bond Analysis : Use Mercury (CCDC) to quantify motifs (e.g., R₂²(8) rings) and compare with Etter’s database .

- Polymorph Prediction : Employ CrystalPredictor or Materials Studio to simulate packing arrangements under varied conditions (e.g., temperature, solvent) .

Q. How to address synthetic impurities or degradation products?

Methodological Answer:

- HPLC/LC-MS : Monitor reaction progress and isolate impurities using C18 columns (e.g., 70% acetonitrile/water gradient) .

- Stability Studies : Accelerate degradation under acidic (0.1M HCl), basic (0.1M NaOH), or oxidative (H₂O₂) conditions. For example, a related carbamate showed hydrolysis to sulfonamide under acidic conditions .

- NMR Tracking : Use ¹H-¹³C HSQC to assign impurity signals .

Q. How does polymorphism impact physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.